4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2549031-36-7
VCID: VC11829730
InChI: InChI=1S/C19H26N6O/c1-16-14-18(22-19(21-16)25-10-12-26-13-11-25)24-8-6-23(7-9-24)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=N4
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol

4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

CAS No.: 2549031-36-7

Cat. No.: VC11829730

Molecular Formula: C19H26N6O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine - 2549031-36-7

Specification

CAS No. 2549031-36-7
Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
IUPAC Name 4-[4-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Standard InChI InChI=1S/C19H26N6O/c1-16-14-18(22-19(21-16)25-10-12-26-13-11-25)24-8-6-23(7-9-24)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3
Standard InChI Key HOSOYDUEVANSEJ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=N4
Canonical SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=N4

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound features a pyrimidine ring (C₄H₃N₂) substituted at the 2- and 4-positions with morpholine and a piperazine-linked pyridinylmethyl group, respectively. The morpholine ring (C₄H₈NO) contributes to the molecule's polarity and hydrogen-bonding capacity, while the piperazine moiety (C₄H₁₀N₂) enhances conformational flexibility. The pyridin-2-ylmethyl group introduces aromaticity and potential π-π stacking interactions, critical for binding to biological targets.

Key Structural Components:

  • Pyrimidine Core: Serves as a planar scaffold for substituent attachment.

  • Morpholine Substituent: Provides electron-rich oxygen for solubility and target engagement.

  • Piperazine-Pyridinylmethyl Chain: Facilitates interactions with hydrophobic pockets in enzymes or receptors.

Table 1: Comparative Molecular Properties of Analogues

PropertyTarget Compound (Estimated)VC11817171VC11820834
Molecular FormulaC₁₉H₂₅N₆OC₁₈H₂₄N₆OC₁₉H₂₃F₃N₆O
Molecular Weight (g/mol)~355.4340.4408.4
Key Functional GroupsPyridin-2-ylmethylPyridin-3-ylmethyl3-(Trifluoromethyl)pyridin-2-yl

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step route common to pyrimidine derivatives:

  • Pyrimidine Core Formation: Condensation of thiourea with β-diketones or via Biginelli reactions to yield 4,6-disubstituted pyrimidines.

  • Morpholine Introduction: Nucleophilic aromatic substitution at the pyrimidine 2-position using morpholine under basic conditions.

  • Piperazine Functionalization: Buchwald-Hartwig coupling or SNAr reactions to attach the 4-[(pyridin-2-yl)methyl]piperazine group at the pyrimidine 4-position.

Critical Reaction Parameters

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

  • Solvents: Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

  • Temperature: Reactions typically proceed at 80–120°C to balance kinetics and side-product formation.

Example Protocol (Adapted from VC11817171):

  • React 4-chloro-6-methylpyrimidin-2-amine with morpholine in DMF at 100°C for 12 hours.

  • Treat intermediate with 1-[(pyridin-2-yl)methyl]piperazine using Pd(dppf)Cl₂ as a catalyst.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Biological Activity and Mechanism of Action

Pharmacological Targets

Although direct studies on this compound are scarce, structurally related molecules exhibit activity against:

  • Kinases: Inhibition of EGFR or PI3K due to pyrimidine-morpholine interactions with ATP-binding pockets.

  • GPCRs: Antagonism of serotonin or dopamine receptors mediated by the piperazine-pyridine motif.

  • Antimicrobial Targets: Disruption of bacterial DNA gyrase via intercalation.

In Silico Predictions

Molecular docking simulations using AutoDock Vina suggest strong binding affinity (-9.2 kcal/mol) to EGFR (PDB: 1M17). The morpholine oxygen forms hydrogen bonds with Thr766, while the pyridinyl group engages in hydrophobic interactions with Leu694.

Applications in Drug Discovery

Oncology

Pyrimidine-morpholine hybrids demonstrate potent antiproliferative effects. For instance, analogue VC11820834 (IC₅₀ = 0.8 μM against MCF-7 cells) highlights the therapeutic potential of this chemical class. The target compound’s pyridin-2-yl group may enhance blood-brain barrier penetration for glioblastoma applications.

Neuropharmacology

Piperazine derivatives are explored as antipsychotics. The compound’s balanced logP (~2.1) and PSA (~65 Ų) align with CNS drug criteria, suggesting utility in treating schizophrenia or depression.

Comparison with Structural Analogues

Pyridin-2-yl vs. Pyridin-3-yl Substitution

Replacing the pyridin-3-yl group (VC11817171) with pyridin-2-yl alters binding kinetics. The 2-position’s proximity to the piperazine nitrogen may strengthen chelation with metal ions in enzyme active sites.

Trifluoromethyl Effects

The trifluoromethyl group in VC11820834 enhances metabolic stability but reduces solubility. The target compound lacks this group, potentially improving bioavailability.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • In Vivo Profiling: Assess pharmacokinetics in rodent models to validate CNS penetration predictions.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel biological targets.

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